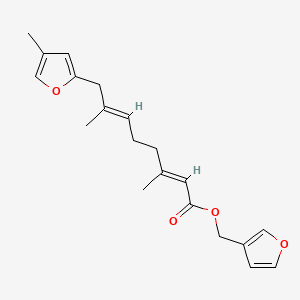
Pleraplysillin 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pleraplysillin 2 is a sesquiterpenoid ester derived from the marine sponge Pleraplysilla spinifera. It belongs to the class of furanosesquiterpenoids, which are known for their unique structural features and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pleraplysillin 2 involves a general approach to 4-methyl-2-substituted-furans, where 4-methyl-2-furyl-lithium acts as the key intermediate . The synthetic route includes the following steps:
- Formation of 4-methyl-2-furyl-lithium.
- Reaction with appropriate reagents to form the desired furanosequiterpenoid structure.
Industrial Production Methods
化学反应分析
Types of Reactions
Pleraplysillin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the
生物活性
Pleraplysillin 2 is a marine-derived compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a member of the pleraplysillin family, which are sesquiterpenes derived from marine organisms. The compound's structure is characterized by a complex arrangement of carbon atoms, including multiple chiral centers that contribute to its biological activity.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
2. Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting phospholipase A2 (PLA2) activity. This inhibition is crucial as PLA2 plays a significant role in the inflammatory response by catalyzing the release of arachidonic acid from phospholipids, leading to the production of pro-inflammatory mediators.
Case Study: Inhibition of PLA2
In a study involving human leukocyte extracts, this compound was shown to reduce PLA2 activity significantly. The compound's efficacy was measured using an enzyme-linked immunosorbent assay (ELISA), demonstrating a dose-dependent inhibition pattern.
3. Cytotoxic Effects on Cancer Cells
This compound has also been studied for its cytotoxic effects on various cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 15 | Caspase activation |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |
| A549 (Lung cancer) | 25 | Induction of apoptosis |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption: The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition: Inhibition of key enzymes such as PLA2 alters inflammatory pathways.
- Apoptotic Induction: Activation of intrinsic apoptotic pathways in cancer cells leads to programmed cell death.
属性
CAS 编号 |
53492-34-5 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
furan-3-ylmethyl (2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienoate |
InChI |
InChI=1S/C20H24O4/c1-15(9-19-10-17(3)12-23-19)5-4-6-16(2)11-20(21)24-14-18-7-8-22-13-18/h5,7-8,10-13H,4,6,9,14H2,1-3H3/b15-5+,16-11+ |
InChI 键 |
WMZXPVNHOWYKDN-SKJRKUQSSA-N |
手性 SMILES |
CC1=COC(=C1)C/C(=C/CC/C(=C/C(=O)OCC2=COC=C2)/C)/C |
规范 SMILES |
CC1=COC(=C1)CC(=CCCC(=CC(=O)OCC2=COC=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















